11-(4-Chlorophenyl)-10-sulfanyl-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(8),2(6),9-trien-12-one
Description
This tricyclic compound features a 7-thia-9,11-diazatricyclo[6.4.0.0²,⁶]dodeca-1(8),2(6),9-trien-12-one core substituted with a 4-chlorophenyl group at position 11 and a sulfanyl (-SH) group at position 10. Its structural complexity arises from fused heterocyclic rings, which confer unique electronic and steric properties.
Crystallographic tools like SHELX and ORTEP-III are critical for resolving its 3D conformation . Analytical techniques such as NMR and LC/MS () enable precise characterization of its substituent effects and purity .
Properties
IUPAC Name |
11-(4-chlorophenyl)-10-sulfanylidene-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6)-dien-12-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2OS2/c16-8-4-6-9(7-5-8)18-14(19)12-10-2-1-3-11(10)21-13(12)17-15(18)20/h4-7H,1-3H2,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXRNIQDQLZEFIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)SC3=C2C(=O)N(C(=S)N3)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-(4-Chlorophenyl)-10-sulfanyl-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(8),2(6),9-trien-12-one typically involves multiple steps. One common method includes the reaction of a chlorophenyl derivative with a thia-diazatricyclic precursor under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
11-(4-Chlorophenyl)-10-sulfanyl-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(8),2(6),9-trien-12-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and pH levels to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines .
Scientific Research Applications
11-(4-Chlorophenyl)-10-sulfanyl-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(8),2(6),9-trien-12-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 11-(4-Chlorophenyl)-10-sulfanyl-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(8),2(6),9-trien-12-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares key structural and functional attributes of the target compound with its analogs (Figure 1):
Figure 1 : Structural analogs of the target compound.
Key Observations:
Substituent Effects: The 4-chlorophenyl group in the target compound and ’s analog increases lipophilicity compared to the 4-methoxyphenyl group in ’s compound, which may enhance solubility via polar interactions .
Conformational Flexibility: The spiro ring system in ’s compound reduces rotatable bonds (vs.
Bioactivity Predictions: Hierarchical clustering () suggests that compounds with similar heterocyclic cores (e.g., thia/diaza rings) may share bioactivity profiles, such as kinase or protease inhibition .
Research Findings and Implications
Structural Analysis via NMR ():
Comparative NMR studies of tricyclic analogs reveal that chemical shifts in regions A (positions 39–44) and B (positions 29–36) are sensitive to substituent changes, while the core structure remains electronically consistent (Figure 2) . For example, the 4-chlorophenyl group in the target compound may deshield nearby protons compared to methoxy or hydroxy substituents.
Figure 2 : NMR chemical shift profiles highlighting substituent-dependent variations.
Bioactivity and Target Interactions:
- ’s bioactivity clustering aligns with structural similarities: compounds with chloroaryl groups (target and ) may target cytochrome P450 enzymes, whereas thiazole-containing analogs () could inhibit purine metabolism pathways .
- The spiro-diaza system in ’s compound may enhance selectivity for G-protein-coupled receptors (GPCRs) due to its rigid conformation .
Biological Activity
11-(4-Chlorophenyl)-10-sulfanyl-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(8),2(6),9-trien-12-one, with the CAS number 406200-74-6, is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, focusing on various pharmacological effects.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 334.84 g/mol. Its structural features include a chlorophenyl group and a thia-diazatricyclo framework, which contribute to its biological activity.
Biological Activity Overview
The biological activity of this compound has been explored in various studies, indicating potential applications in medicinal chemistry.
2. Enzyme Inhibition
The compound may also act as an enzyme inhibitor. Sulfonamide derivatives have been documented to inhibit urease and acetylcholinesterase (AChE) effectively . Given the structural similarities with known inhibitors, it is plausible that this compound could exhibit comparable inhibition profiles.
3. Antiviral Activity
Some derivatives of sulfonamides have demonstrated antiviral properties against viruses such as the tobacco mosaic virus (TMV) . Although direct studies on the target compound are not available, its structural components may confer similar antiviral activities.
Case Studies and Research Findings
A review of literature reveals several studies relevant to compounds structurally related to our target molecule:
Study 1: Antibacterial Screening
In a study investigating a series of sulfonamide derivatives, several compounds exhibited moderate to strong antibacterial activity against various bacterial strains . The most active compounds demonstrated IC50 values significantly lower than standard drugs.
| Compound | IC50 (µM) | Activity |
|---|---|---|
| 7l | 2.14 | Strong |
| 7m | 0.63 | Very Strong |
| 7n | 2.17 | Strong |
Study 2: Enzyme Inhibition
Another study focused on enzyme inhibition revealed that certain derivatives showed potent urease inhibition with promising IC50 values . The potential for the target compound to inhibit similar enzymes warrants further investigation.
| Compound | IC50 (µM) | Enzyme Type |
|---|---|---|
| 7p | 1.21 | Urease |
| Reference | 21.25 | Thiourea (standard) |
Q & A
Q. How to integrate this compound into a broader theoretical framework for drug discovery?
- Methodological Answer : Link to conceptual frameworks like:
- Heterocyclic Drug Design : Explore tricyclic cores as kinase inhibitors ().
- Free Radical Scavenging : Investigate thiol-mediated antioxidant mechanisms ().
- Fragment-Based Screening : Use the compound as a building block for combinatorial libraries .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
